molecular formula C10H11FO B6203849 2-fluoro-5-(propan-2-yl)benzaldehyde CAS No. 1289064-17-0

2-fluoro-5-(propan-2-yl)benzaldehyde

Cat. No.: B6203849
CAS No.: 1289064-17-0
M. Wt: 166.2
InChI Key:
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Description

2-fluoro-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11FO It is a substituted benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(propan-2-yl)benzaldehyde typically involves the introduction of the fluorine and isopropyl groups onto the benzene ring followed by the formylation of the aromatic ring. One common method is the Friedel-Crafts alkylation of fluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-fluoro-5-(propan-2-yl)benzene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(propan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products Formed

    Oxidation: 2-fluoro-5-(propan-2-yl)benzoic acid.

    Reduction: 2-fluoro-5-(propan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-5-(propan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(propan-2-yl)benzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

    5-(propan-2-yl)benzaldehyde: Lacks the fluorine atom, affecting its electronic properties.

    2-chloro-5-(propan-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

2-fluoro-5-(propan-2-yl)benzaldehyde is unique due to the combined presence of both fluorine and isopropyl groups, which influence its chemical reactivity and potential applications. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, while the isopropyl group can affect its steric interactions with other molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(propan-2-yl)benzaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-fluorotoluene", "propan-2-ol", "sodium hydride", "benzaldehyde", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: 2-fluorotoluene is reacted with propan-2-ol in the presence of sodium hydride to form 2-fluoro-5-(propan-2-yl)toluene.", "Step 2: 2-fluoro-5-(propan-2-yl)toluene is oxidized with benzaldehyde in the presence of acetic anhydride and sulfuric acid to form 2-fluoro-5-(propan-2-yl)benzaldehyde.", "Step 3: The crude product is purified by washing with sodium bicarbonate solution, drying with magnesium sulfate, and extracting with ethyl acetate." ] }

CAS No.

1289064-17-0

Molecular Formula

C10H11FO

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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